2,4(1H,3H)-Pyrimidinedione,6-chloro-1-(phenylmethyl)-

Vue d'ensemble

Description

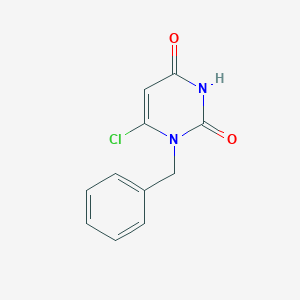

1-Benzyl-6-chlorouracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the substitution of a benzyl group at the N-1 position and a chlorine atom at the C-6 position of the uracil ring. The structural modifications confer unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-6-chlorouracil can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with benzylamine, followed by selective dechlorination to yield 1-benzyl-6-chlorouracil . Another method includes the nucleophilic substitution of 6-chloropyrimidine with benzylamine .

Industrial Production Methods: Industrial production of 1-benzyl-6-chlorouracil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-6-chlorouracil undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the C-6 position can be replaced by nucleophiles such as thiophenols, leading to the formation of 6-arylthio derivatives.

Reduction: The compound can be reduced to form 1-benzyl-6-hydrouracil under specific conditions.

Oxidation: Oxidative reactions can modify the benzyl group, leading to the formation of benzaldehyde derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Thiophenols in pyridine.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

6-Arylthio Derivatives: Formed through nucleophilic substitution.

1-Benzyl-6-hydrouracil: Formed through reduction.

Benzaldehyde Derivatives: Formed through oxidation.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 250.68 g/mol

- CAS Number : 124218-96-8

The compound features a benzyl group at the N-1 position and a chlorine atom at the C-6 position of the pyrimidine ring. These modifications enhance its reactivity and biological activity compared to other pyrimidine derivatives.

Chemistry

- Synthesis of Heterocyclic Compounds : The compound is used as a precursor in synthesizing various heterocyclic compounds due to its reactive chlorine atom, which can undergo nucleophilic substitution reactions. This property allows the formation of diverse derivatives that are valuable in organic synthesis.

Biology

- Antiviral Properties : Research has indicated that 1-benzyl-6-chlorouracil may act as a non-nucleoside inhibitor of HIV reverse transcriptase. Its mechanism involves binding to the active site of the enzyme, thereby preventing viral replication .

- Potential Anticancer Activity : Preliminary studies suggest that this compound might exhibit anticancer properties through mechanisms similar to those observed in other uracil derivatives.

Medicine

- Therapeutic Applications : The compound is under investigation for its potential use in antiviral and anticancer therapies. Its ability to inhibit specific enzymes involved in viral replication positions it as a candidate for further drug development .

Industry

- Chemical Intermediates : In industrial applications, it serves as an intermediate for developing novel materials and chemicals, particularly in pharmaceuticals and agrochemicals .

Case Study 1: Antiviral Research

A study published in a peer-reviewed journal demonstrated that 1-benzyl-6-chlorouracil effectively inhibits HIV replication in vitro. The compound was tested against various strains of HIV, showing significant reductions in viral load at low concentrations. The findings suggest that further development could lead to new antiviral therapies targeting HIV.

Case Study 2: Synthesis of Derivatives

In another research project focused on synthetic chemistry, researchers utilized 1-benzyl-6-chlorouracil to create a series of arylthio derivatives through nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activities compared to their precursors, indicating the utility of this compound in generating novel therapeutic agents.

Mécanisme D'action

The mechanism of action of 1-benzyl-6-chlorouracil involves its interaction with specific molecular targets. For instance, as an antiviral agent, it inhibits the activity of HIV reverse transcriptase by binding to the enzyme’s active site, preventing the replication of the virus . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Comparaison Avec Des Composés Similaires

6-Benzyluracil: Similar structure but lacks the chlorine atom at the C-6 position.

6-Phenyluracil: Contains a phenyl group instead of a benzyl group at the N-1 position.

6-Chlorouracil: Lacks the benzyl group at the N-1 position.

Uniqueness: 1-Benzyl-6-chlorouracil is unique due to the presence of both the benzyl group at the N-1 position and the chlorine atom at the C-6 position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-(phenylmethyl)- is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by the presence of a chlorine atom at the C-6 position and a phenylmethyl group at the N-1 position of the pyrimidinedione structure. Its molecular formula is with a molecular weight of approximately 250.68 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes involved in nucleic acid metabolism. Pyrimidine derivatives are known to inhibit key enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase (TSase), and reverse transcriptase (RTase), which are crucial for DNA and RNA synthesis . These interactions can lead to significant therapeutic effects, particularly in cancer treatment.

Anticancer Activity

Research has indicated that 2,4(1H,3H)-pyrimidinedione derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) .

Case Study:

A specific study evaluated the cytotoxic effects of related pyrimidine derivatives on HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cells. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity .

Antimicrobial Activity

The compound also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown moderate to good antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | Activity Level | Reference |

|---|---|---|---|

| Compound A | E. coli | Moderate | Gupta et al. |

| Compound B | S. aureus | Good | Gupta et al. |

Other Biological Activities

In addition to its anticancer and antimicrobial properties, 2,4(1H,3H)-pyrimidinedione derivatives have been explored for their potential as anti-Alzheimer's agents and in the treatment of diabetes. For example, certain derivatives have shown antioxidant activity and inhibition against key enzymes involved in glucose metabolism .

Structure-Activity Relationship (SAR)

The biological activity of 2,4(1H,3H)-pyrimidinedione is influenced by structural modifications. Substituents at the C-6 position can modulate the acidity of the nitrogen atom in the pyrimidine ring, thus affecting potency and permeability across cell membranes .

Table 2: Structure-Activity Relationship Data

| Substituent | Effect on Potency | pKa Value Change |

|---|---|---|

| Chlorine | Increased potency | Decreased pKa |

| Methyl | Moderate potency | Stable pKa |

| Phenylmethyl | High potency | Increased pKa |

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying 2,4(1H,3H)-Pyrimidinedione,6-chloro-1-(phenylmethyl)- in complex matrices?

Answer: Gas chromatography-mass spectrometry (GC-MS) is a validated method for quantification. A calibration curve using pure standards (e.g., 0.1–10 µg/mL) is essential for accurate linearity (R² > 0.99). Sample preparation should include derivatization for volatility enhancement if required. Internal standards like deuterated analogs improve precision .

Q. How is the compound synthesized, and what are common intermediates?

Answer: Microwave-assisted synthesis under solvent-free conditions is efficient. For example, a one-pot reaction of substituted benzylamines with chloroacetic acid derivatives at 120°C for 15–20 minutes yields the pyrimidinedione core. Key intermediates include 6-chloro-3H-pyrimidin-4-one and benzyl-protected uracil derivatives .

Q. What spectral techniques resolve structural ambiguities in substituted pyrimidinediones?

Answer: Use a combination of:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., phenylmethyl vs. methylphenyl groups).

- High-resolution mass spectrometry (HRMS) to validate molecular formulae (e.g., C₁₁H₁₀ClN₂O₂).

- IR spectroscopy to distinguish carbonyl (C=O) and amine (N-H) vibrations .

Advanced Research Questions

Q. How do substituents (e.g., chloro, phenylmethyl) influence the compound’s stability under varying pH and temperature?

Answer: Stability studies using HPLC-UV at 254 nm show:

- Acidic conditions (pH < 3): Rapid hydrolysis of the pyrimidinedione ring.

- Alkaline conditions (pH > 9): Degradation via dechlorination.

- Thermal stability: Decomposition above 150°C, confirmed by thermogravimetric analysis (TGA). Data suggests phenylmethyl groups enhance lipophilicity but reduce aqueous stability .

Q. What mechanistic insights explain contradictory biological activity in analogs?

Answer: Contradictions arise from substituent positioning. For example:

- 6-Chloro substitution enhances electrophilic reactivity, improving enzyme inhibition (e.g., thymidylate synthase).

- Phenylmethyl groups may sterically hinder binding in some targets but improve membrane permeability. Use molecular docking (AutoDock Vina) and QSAR models to correlate structure-activity relationships .

Q. How can solvent-free synthesis be optimized for scale-up without compromising yield?

Answer: Optimize parameters via a factorial design (e.g., time, temperature, catalyst loading):

- Catalyst: K₂CO₃ (5 mol%) increases reaction rate.

- Microwave power: 300 W reduces side reactions vs. conventional heating.

- Workup: Use ethanol recrystallization for ≥95% purity (Table 1, ).

Q. Critical Considerations

- Contradictory Data: Discrepancies in mass spectral libraries (e.g., NIST vs. EPA/NIH) require cross-validation with synthetic standards .

- Biological Assays: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity, as lipophilicity may skew results in single-target screens .

Propriétés

IUPAC Name |

1-benzyl-6-chloropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQJYDTXWTWENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.